molecular formula C25H27N7O5 B2408419 4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid CAS No. 1197160-66-9

4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid

Cat. No. B2408419
CAS RN: 1197160-66-9
M. Wt: 505.535
InChI Key: ZXONVJJRRBXWDX-UHFFFAOYSA-N
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Description

The compound “4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid” is a chemical substance with the molecular formula C25H27N7O5 . It’s a complex organic compound that includes morpholinyl, triazinyl, and benzoic acid groups .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two morpholinyl groups and a phenyl group. The phenyl group is further substituted with a carbamoyl group and an amino group, which is attached to a benzoic acid group .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available information . As with any chemical substance, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Future Directions

The future directions for research on this compound could include elucidating its synthesis and reactions, determining its physical and chemical properties, and exploring its potential applications. For instance, given the biological activities of some 1,3,5-triazine derivatives , this compound could be investigated for potential medicinal uses.

properties

IUPAC Name

4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O5/c33-22(34)18-3-7-20(8-4-18)27-25(35)26-19-5-1-17(2-6-19)21-28-23(31-9-13-36-14-10-31)30-24(29-21)32-11-15-37-16-12-32/h1-8H,9-16H2,(H,33,34)(H2,26,27,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXONVJJRRBXWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (1.4 g, 2.69 mmol), THF (10 mL), MeOH (5 mL) and H2O (2.5 mL) was added LiOH.H2O (339 mg, 8.07 mmol) then heated under reflux for 8 hrs. Concentrated and added H2O (5 mL) then acidified with 2N HCl. The solid was filtered washed with H2O and dried to give the product as a tan solid (1.3 g, 96% yield); MS (ESI) m/z=506.3
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
339 mg
Type
reactant
Reaction Step Two
Yield
96%

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